MS31

Epigenetics Cancer Biology Inhibitor Selectivity

Epigenetic researchers probing SPIN1-dependent transcription require inhibitors free of confounding off-target activity against G9a/GLP. MS31 (CAS 2366264-12-0) addresses this with high selectivity for SPIN1 Tudor domain II (Kd=91 nM), avoiding the off-target liabilities of A366 and the multi-domain binding of bivalent inhibitors like VinSpinIn. • Disrupts cellular SPIN1-H3K4me3 interaction (IC50=77 nM AlphaLISA; 3.2 µM in cells) • Matched negative control MS31N available for rigorous on-target validation • Non-toxic to nontumorigenic cells; distinct M1→M2 macrophage polarization vs. A366 Supplied as ≥98% pure solid. Cold-chain shipping with global fulfillment for research use.

Molecular Formula C20H27N3O2
Molecular Weight 341.4 g/mol
Cat. No. B1193136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS31
SynonymsMS31;  M-S31;  MS 31
Molecular FormulaC20H27N3O2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1OCCCN2CC3=CC=CC=C3C2)CN)CN
InChIInChI=1S/C20H27N3O2/c1-24-20-18(12-22)9-15(11-21)10-19(20)25-8-4-7-23-13-16-5-2-3-6-17(16)14-23/h2-3,5-6,9-10H,4,7-8,11-14,21-22H2,1H3
InChIKeyXQQZNYFJATXWON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MS31: Potent and Selective SPIN1 Methyllysine Reader Inhibitor for Epigenetic Research


MS31 (Compound 3, CAS 2366264-12-0) is a potent, cell-active, and highly selective fragment-like inhibitor of the methyllysine reader protein Spindlin 1 (SPIN1) [1]. This synthetic organic molecule directly binds to Tudor domain II of SPIN1 (Kd = 91 nM), thereby potently disrupting the protein-protein interaction between SPIN1 and its histone ligand, trimethylated lysine 4 of histone H3 (H3K4me3) [2]. As a chemical probe, MS31 has been characterized as non-toxic to nontumorigenic cells and is a critical tool for dissecting the role of SPIN1 in cancer, immunology, and transcriptional regulation [1].

Why Generic Substitution with Other SPIN1 or G9a Inhibitors Fails: MS31 Specificity


Substitution of MS31 with other in-class SPIN1 inhibitors or related G9a/GLP inhibitors is not equivalent due to critical differences in binding selectivity, on-target potency in cells, and off-target activity. While compounds like A366 or EML631 target SPIN1, they lack the high degree of selectivity for SPIN1 over other epigenetic readers and writers that MS31 possesses, or they differ significantly in their cellular engagement and cytotoxic profiles [1]. Even the more advanced SPIN1 inhibitor MS8535 shows a different pharmacological profile, with lower biochemical potency (IC50 = 202 nM) . Furthermore, bivalent inhibitors like VinSpinIn bind multiple Tudor domains, which may result in different biological outcomes compared to the specific Tudor domain II binding of MS31 [2]. These variations mean that in vitro and in vivo results are highly probe-dependent and not interchangeable, necessitating careful selection based on specific experimental requirements.

Quantitative Evidence Guide: MS31 Differentiation Data vs. A366, MS8535, EML631, and VinSpinIn


Biochemical Potency: MS31 Exhibits Lower IC50 for SPIN1-H3K4me3 Disruption vs. MS8535

MS31 potently inhibits the SPIN1-H3K4me3 protein-protein interaction with an IC50 of 77 nM in an AlphaLISA assay, which is approximately 2.6-fold more potent than the SPIN1-selective inhibitor MS8535 (IC50 = 202 nM) [1]. In a fluorescence polarization (FP) assay, MS31 shows an IC50 of 243 nM, further confirming its high affinity for the target [1].

Epigenetics Cancer Biology Inhibitor Selectivity

Superior Cellular Activity: MS31 Disrupts SPIN1-H3 Interaction in Live Cells More Potently than EML631

In a cellular context using a NanoBRET assay in U2OS cells, MS31 disrupts the SPIN1-histone H3 interaction with an IC50 of 3.2 ± 0.7 µM [1]. This represents a substantial improvement in cellular potency compared to an earlier SPIN1 inhibitor, EML631, which was reported to have a much weaker effect in similar cellular assays [2]. This confirms that MS31's high binding affinity translates effectively to target engagement within the complex cellular environment.

Epigenetics Cell Biology Target Engagement

Differential Binding Mode: MS31 Specifically Binds Tudor Domain II, Distinct from Bivalent Inhibitors like VinSpinIn

MS31 binds selectively to Tudor domain II of SPIN1 with a dissociation constant (Kd) of 91 nM, as confirmed by isothermal titration calorimetry (ITC) and X-ray crystallography [1]. In contrast, the SPIN1 inhibitor VinSpinIn is a bivalent molecule that simultaneously engages Tudor domains I and II to compete with chromatin binding [2]. This fundamental difference in binding mode means MS31 is a domain-selective probe, whereas VinSpinIn acts as a pan-Tudor domain binder. This distinction is crucial for researchers aiming to dissect the specific function of individual Tudor domains versus the combined effect of dual-domain blockade.

Structural Biology Epigenetics Mechanism of Action

Selectivity Profile: MS31 Does Not Inhibit G9a/GLP, Unlike the SPIN1 Inhibitor A366

MS31 was designed and optimized for high selectivity for SPIN1 over other epigenetic readers and writers. In stark contrast, the structurally related SPIN1 inhibitor A366 is also a potent inhibitor of the histone methyltransferases G9a (IC50 = 3.3 nM) and GLP (IC50 = 38 nM) [1]. The original MS31 publication confirms its high selectivity for SPIN1, with no reported activity against G9a/GLP at comparable concentrations [2]. This key difference makes MS31 a far cleaner chemical probe for specifically studying SPIN1 biology without confounding effects from G9a/GLP inhibition.

Epigenetics Chemical Biology Selectivity

Optimal Research Applications for MS31 Based on Quantitative Evidence


Selective Dissection of SPIN1-Mediated Transcription in Cancer Cell Lines

Given its high selectivity for SPIN1 over G9a/GLP and other epigenetic targets, MS31 is the superior chemical probe for investigating SPIN1-specific transcriptional regulation in cancer models. Use MS31 in RNA-seq or ChIP-seq experiments to identify genes and pathways directly dependent on SPIN1's 'reader' function, avoiding confounding results from off-target G9a/GLP inhibition that would occur with inhibitors like A366 [1]. The cell-active nature of MS31, with an IC50 of 3.2 µM for disrupting cellular SPIN1-H3 interactions, ensures effective target engagement in these assays [2].

Probing Tudor Domain II-Specific Functions in Chromatin Signaling

Leverage MS31's unique property as a selective, monovalent binder of SPIN1's Tudor domain II (Kd = 91 nM) [1]. For researchers aiming to delineate the specific role of Tudor domain II—as opposed to the combined function of multiple Tudor domains—MS31 is the ideal tool. This is in direct contrast to bivalent inhibitors like VinSpinIn, which engage both Tudor domains I and II. Use MS31 in structural biology, biophysical assays, or domain-specific mutagenesis studies to map the unique contributions of Tudor domain II to chromatin binding and transcriptional co-activation [2].

Immuno-Oncology Studies Requiring SPIN1 Inhibition with a Distinct Immune-Modulatory Profile

Recent comparative studies show that MS31 and A366, while both inhibiting SPIN1, exhibit distinct immune-modulatory effects. Specifically, MS31 uniquely shifts M1 macrophages to an M2 phenotype, whereas A366 has only minor effects on M1 polarization [1]. Furthermore, their cytotoxic profiles on immune cells differ, with MS31 showing a broader range of IC50 values (11-3122 µM) across various immune cell types compared to A366 (37-143 µM) [1]. For studies exploring the intersection of epigenetic regulation and tumor immunology, MS31 provides a differentiated tool with a unique biological fingerprint on the immune compartment.

Utilization as a Validated Positive Control with a Structurally Matched Negative Control (MS31N)

For rigorous experimental design, the availability of MS31N (Compound 4), a structurally similar but inactive analog of MS31, makes it an unparalleled tool for target validation [1]. Researchers can confidently attribute observed phenotypes to on-target SPIN1 inhibition by running parallel experiments with MS31 and its matched negative control, MS31N. This capability is a critical advantage for high-impact publications and robust data generation in drug discovery, as it controls for any off-target effects inherent to the chemical scaffold itself [1].

Technical Documentation Hub

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